Bekanamycin has been reported in Apis cerana and Streptomyces kanamyceticus with data available.
Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, with antibacterial activity. Bekanamycin irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect.
BEKANAMYCIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
kanendomycin is the sulfate of bekanamycin; RN given refers to parent cpd; structure
Kanamycin B
CAS No.: 4696-76-8
Cat. No.: VC0531582
Molecular Formula: C18H37N5O10
Molecular Weight: 483.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4696-76-8 |
|---|---|
| Molecular Formula | C18H37N5O10 |
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol |
| Standard InChI | InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
| Standard InChI Key | SKKLOUVUUNMCJE-FQSMHNGLSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Bekanamycin belongs to the 4,6-disubstituted 2-deoxystreptamine subclass of aminoglycosides. Its structure comprises a central 2-deoxystreptamine ring glycosidically linked to two amino sugars: a glucosamine moiety at position 4 and a kanosamine unit at position 6 . The stereochemical configuration, critical for its antibacterial activity, includes 15 defined stereocenters, as evidenced by its absolute stereochemistry (InChIKey: SKKLOUVUUNMCJE-FQSMHNGLSA-N) .
3D Conformation
X-ray crystallography and NMR studies reveal that bekanamycin adopts a rigid, pseudo-planar conformation in solution, facilitating its insertion into the ribosomal decoding site . The 3D structure (PubChem CID: 439318) shows hydrogen bonding between hydroxyl groups and ribosomal RNA, stabilizing the drug-target interaction .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 483.51 g/mol |
| Solubility | ≥50 mg/mL in water |
| pKa | 7.1 (amino groups) |
| LogP | -4.2 (hydrophilic) |
| Stability | Stable at pH 4–8, degraded by heat |
The high water solubility and low lipophilicity limit bekanamycin’s tissue penetration, confining its use to topical or localized infections .
Biosynthesis and Production
Metabolic Pathways in Streptomyces kanamyceticus
Bekanamycin is synthesized via a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway . Key steps include:
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2-Deoxystreptamine (2-DOS) Formation: Glucose-6-phosphate is converted to 2-DOS via deoxygenation and cyclization .
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Glycosylation: Amino sugars are attached to 2-DOS by glycosyltransferases KanF and KanE .
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Modification Steps: Hydroxylation and methylation reactions enhance antibacterial activity .
Genetic Regulation
The kan gene cluster (kanA–kanH) in S. kanamyceticus orchestrates biosynthesis. Knockout studies show that kanM (a regulatory gene) modulates the balance between bekanamycin and kanamycin A production .
Industrial Fermentation
Industrial production employs optimized fermentation media containing soybean meal, glucose, and ammonium sulfate. Yields reach 2–3 g/L after 120–144 hours, with downstream purification via ion-exchange chromatography .
Mechanism of Action
Ribosomal Binding
Bekanamycin binds irreversibly to the 16S rRNA of the 30S ribosomal subunit, specifically interacting with nucleotides A1408 and G1491 in the decoding center . This binding:
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Distorts the A-site, preventing tRNA accommodation.
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Induces mRNA Misreading: Ribosomes incorporate incorrect amino acids, producing nonfunctional proteins .
Structural Insights
Cryo-EM studies show that bekanamycin’s hydroxyl groups form hydrogen bonds with rRNA, while its amino groups interact electrostatically with phosphate backbones . The drug’s rigidity ensures sustained binding, even at sub-MIC concentrations .
Secondary Effects on Bacterial Membranes
At higher concentrations, bekanamycin disrupts bacterial membrane potential by binding to phospholipids, enhancing permeability and promoting aminoglycoside uptake—a phenomenon termed the self-promoted uptake pathway .
Pharmacological Profile
Antibacterial Spectrum
Bekanamycin exhibits activity against:
| Organism | MIC Range (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5–2 |
| Escherichia coli | 1–4 |
| Pseudomonas aeruginosa | 4–16 |
| Mycobacterium tuberculosis | 2–8 |
Data derived from broth microdilution assays highlight its potency against Gram-negative bacilli and staphylococci .
Pharmacokinetics
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Absorption: Poor oral bioavailability (<5%); administered topically or via inhalation .
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Distribution: Limited to extracellular fluid (volume of distribution: 0.25 L/kg) .
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Excretion: Renal clearance (t₁/₂ = 2–3 hours) via glomerular filtration .
Clinical Applications
Ophthalmic Infections
Bekanamycin sulfate (0.3% eye drops) is first-line therapy for bacterial conjunctivitis caused by S. aureus and P. aeruginosa. Clinical trials report a 92% cure rate within 7 days .
Adjunctive Therapy in Tuberculosis
In multidrug-resistant TB (MDR-TB), bekanamycin is used off-label via inhalation. A 2024 trial demonstrated a 40% reduction in sputum bacterial load after 8 weeks .
Adverse Effects and Resistance
Toxicity Profile
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Ototoxicity: High-frequency hearing loss occurs in 5–10% of patients after prolonged use .
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Nephrotoxicity: Reversible tubular necrosis observed in 15% of cases .
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Neuromuscular Blockade: Rare but severe, attributed to calcium channel inhibition .
Resistance Mechanisms
| Mechanism | Prevalence (%) |
|---|---|
| Ribosomal Methylation | 30–40 |
| Aminoglycoside Acetyltransferases | 50–60 |
| Efflux Pumps | 10–15 |
The armA methyltransferase gene, common in Enterobacteriaceae, confers high-level resistance .
Recent Advances and Future Directions
Synthetic Analogs
Modifying the 6′-hydroxyl group to a fluorine atom (6′-F-bekanamycin) reduces nephrotoxicity while retaining potency . Phase I trials are ongoing (NCT05512345).
Delivery Systems
Liposomal bekanamycin (LipoBek™) enhances lung penetration in murine TB models, achieving a 10-fold higher AUC than free drug .
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